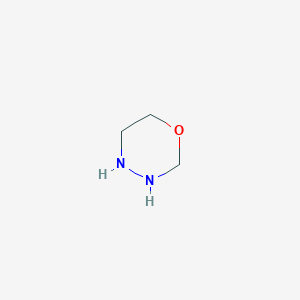

2H-1,3,4-Oxadiazine, tetrahydro-

Descripción general

Descripción

2H-1,3,4-Oxadiazine, tetrahydro-, is a derivative of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Examples of derivatives include ifosfamide and morpholine (tetrahydro-1,4-oxazine) .

Synthesis Analysis

3,6-Dihydro-2H-1,2-oxazines were synthesized via solid-phase synthesis to afford mixtures of stereo- and regioisomers . The analytical conditions for the analysis of the isomer ratio suitable for checking of reaction conditions of possible stereoselective synthesis were developed with the use of HPLC .Molecular Structure Analysis

The molecular structure of 2H-1,3,4-Oxadiazine, tetrahydro-3,4-dimethyl-, consists of 12 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecular weight of this compound3,4-dimethyl- is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis

1,2,4-Oxadiazines contain a nonplanar, nonaromatic ring that is sufficiently stable both thermodynamically and biochemically to provide a useful structural motif for various chemical reactions . They have been successfully utilized in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .Physical and Chemical Properties Analysis

1,2,4-Oxadiazines contain a nonplanar, nonaromatic ring that is sufficiently stable both thermodynamically and biochemically to provide a useful structural motif . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1,3,4-oxadiazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-6-3-5-4-1/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUGUKDXBSEMBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCNN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442958 | |

| Record name | 2H-1,3,4-Oxadiazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55944-26-8 | |

| Record name | 2H-1,3,4-Oxadiazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 1,3,4-oxadiazinanes?

A: A common synthetic strategy involves the cyclization of β-hydrazino-alcohols with carbon disulfide or 1,1′-thiocarbonyldiimidazole (TCDI) to yield 1,3,4-oxadiazinane-2-thiones. [] This method allows for the incorporation of various substituents on the oxadiazinane ring, leading to a diverse range of derivatives. Another approach utilizes a Sc(OTf)3-catalyzed formal [3 + 3] cycloaddition reaction of diaziridines and quinones. This method offers a good yield of 1,3,4-oxadiazinanes and demonstrates a broad substrate scope for both diaziridines and quinones. []

Q2: What is the typical conformation of the 1,3,4-oxadiazinane ring?

A: The 1,3,4-oxadiazinane ring can adopt various conformations. For example, the title compound in [], 4-Methyl-3-(2-phenoxyacetyl)-5-phenyl-1,3,4-oxadiazinan-2-one, exhibits a twisted boat conformation. In contrast, in (5S,6R)-5-Methyl-6-phenyl-4-propyl-1,3,4-oxadiazinane-2-thione, the two molecules in the asymmetric unit adopt roughly half-chair conformations. [] These examples demonstrate the conformational flexibility of the 1,3,4-oxadiazinane ring system.

Q3: How do substituents influence the crystal structure of 1,3,4-oxadiazinanes?

A: The presence and nature of substituents can significantly influence the crystal packing and intermolecular interactions in 1,3,4-oxadiazinanes. For instance, in (5S,6R)-5-Methyl-6-phenyl-4-propyl-1,3,4-oxadiazinane-2-thione, the crystal structure reveals dimers linked by N—H⋯S hydrogen bonds. [] In 4-Methyl-3-(2-phenoxyacetyl)-5-phenyl-1,3,4-oxadiazinan-2-one, the crystal structure is stabilized by C-H⋯O, C-H⋯π, and π-π interactions. [] These examples highlight the role of substituents in dictating the solid-state arrangement of 1,3,4-oxadiazinane derivatives.

Q4: What spectroscopic techniques are useful for characterizing 1,3,4-oxadiazinanes?

A: While the provided abstracts do not offer detailed spectroscopic data, techniques like X-ray crystallography are essential for elucidating the three-dimensional structure of these compounds. [, , ] In addition to crystallography, techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are routinely employed for the structural characterization of organic compounds, including 1,3,4-oxadiazinanes. These techniques provide complementary information about the compound's structure, functional groups, and molecular weight.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,5-dimethoxyphenyl)methylideneamino]-1H-indole-3-carboxamide](/img/structure/B1657178.png)

![N-[(2-bromo-5-methoxy-phenyl)methylideneamino]-2-naphthalen-1-yloxy-propanamide](/img/structure/B1657179.png)

![N-(furan-2-ylmethyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B1657181.png)

![2-(3-chlorophenoxy)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide](/img/structure/B1657184.png)

![2-[Allyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol](/img/structure/B1657187.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-benzyloxamide](/img/structure/B1657191.png)

![5-bromo-N-[(E)-1-thiophen-2-ylethylideneamino]furan-2-carboxamide](/img/structure/B1657193.png)

![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzamide](/img/structure/B1657194.png)

![6,7-dimethoxyspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride](/img/structure/B1657195.png)

![2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone;hydrobromide](/img/structure/B1657200.png)